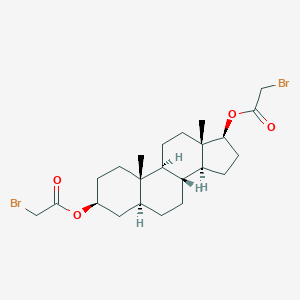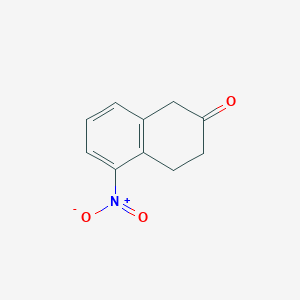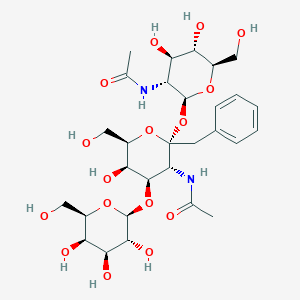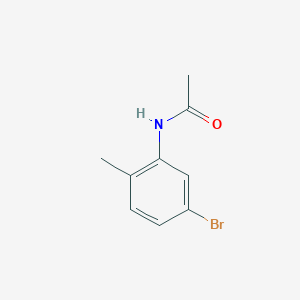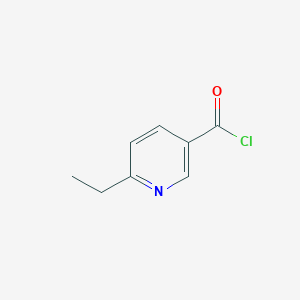
6-Ethylpyridine-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethylpyridine-3-carbonyl chloride, also known as 6-EPC, is a chemical compound that belongs to the pyridine family. It is widely used in scientific research for its ability to modify and synthesize complex molecules.
Wirkmechanismus
The mechanism of action of 6-Ethylpyridine-3-carbonyl chloride is not well understood, but it is believed to act as a reactive intermediate in chemical reactions. It can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form new compounds. The reactivity of 6-Ethylpyridine-3-carbonyl chloride makes it a useful tool for the modification and synthesis of complex molecules.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of 6-Ethylpyridine-3-carbonyl chloride. However, it has been shown to have low toxicity and is not considered to be harmful to human health. It is important to note that 6-Ethylpyridine-3-carbonyl chloride should be handled with care as it is a corrosive and irritant chemical.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Ethylpyridine-3-carbonyl chloride in lab experiments include its reactivity and versatility in modifying and synthesizing complex molecules. It is also a relatively inexpensive reagent and can be easily synthesized in the lab. However, the limitations of using 6-Ethylpyridine-3-carbonyl chloride include its corrosive and irritant properties, which require careful handling and safety precautions. Additionally, the reactivity of 6-Ethylpyridine-3-carbonyl chloride can make it difficult to control reactions and obtain specific products.
Zukünftige Richtungen
There are several future directions for the use of 6-Ethylpyridine-3-carbonyl chloride in scientific research. One potential direction is the synthesis of new heterocyclic compounds with pharmaceutical applications. Another direction is the development of new synthetic methods using 6-Ethylpyridine-3-carbonyl chloride as a key reagent. Additionally, further research is needed to understand the mechanism of action and potential biochemical and physiological effects of 6-Ethylpyridine-3-carbonyl chloride.
Conclusion
In conclusion, 6-Ethylpyridine-3-carbonyl chloride is a useful reagent for the modification and synthesis of complex molecules in scientific research. Its reactivity and versatility make it a valuable tool for the synthesis of heterocyclic compounds and pharmaceuticals. However, its corrosive and irritant properties require careful handling and safety precautions. Further research is needed to understand the mechanism of action and potential biochemical and physiological effects of 6-Ethylpyridine-3-carbonyl chloride, as well as to explore new applications and synthetic methods.
Synthesemethoden
The synthesis of 6-Ethylpyridine-3-carbonyl chloride can be achieved through a multistep process starting with the reaction of 6-ethylpyridine with phosphorus oxychloride. This reaction produces 6-ethylpyridine-3-carboxylic acid chloride, which can then be converted to 6-Ethylpyridine-3-carbonyl chloride through a reaction with thionyl chloride. The final product can be purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
6-Ethylpyridine-3-carbonyl chloride is widely used in scientific research as a reagent for the modification and synthesis of complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals. 6-Ethylpyridine-3-carbonyl chloride can be used as a starting material for the synthesis of various pyridine derivatives, such as 6-ethyl-2-methylpyridine-3-carboxamide, which has been shown to have anti-tuberculosis activity.
Eigenschaften
CAS-Nummer |
121070-97-1 |
|---|---|
Produktname |
6-Ethylpyridine-3-carbonyl chloride |
Molekularformel |
C8H8ClNO |
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
6-ethylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-2-7-4-3-6(5-10-7)8(9)11/h3-5H,2H2,1H3 |
InChI-Schlüssel |
VLBPWPGWPKPGPU-UHFFFAOYSA-N |
SMILES |
CCC1=NC=C(C=C1)C(=O)Cl |
Kanonische SMILES |
CCC1=NC=C(C=C1)C(=O)Cl |
Synonyme |
3-Pyridinecarbonyl chloride, 6-ethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)

